molecular formula C23H21ClN4 B11215948 7-(3-chloro-4-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

7-(3-chloro-4-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11215948
M. Wt: 388.9 g/mol
InChI Key: PZNZPDVDGJTWCF-UHFFFAOYSA-N
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Description

7-(3-chloro-4-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic small molecule based on the pyrrolo[2,3-d]pyrimidine core, a scaffold recognized for its significant biological activity and structural resemblance to nucleosides and certain antibiotics . This multi-substituted compound is of high interest in medicinal chemistry and drug discovery research. While specific data on this molecule is limited, compounds within this class are very well recognized for a range of pharmacological activities, including potential anti-tumor, anti-viral, and anti-inflammatory properties . The molecular structure features a fused, planar pyrrolo[2,3-d]pyrimidine ring system, which can contribute to interactions with biological targets. The presence of the chlorophenyl, phenyl, and pyrrolidin-1-yl substituents at the 5, 7, and 4 positions, respectively, is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity. Crystallographic studies on closely related analogs show that the non-aromatic pyrrolidine ring typically adopts a half-chair conformation, and the aryl substituents are often twisted relative to the central core, which can influence molecular packing and solvation . The stability of the solid-state structure in these analogs is often reinforced by weak intermolecular forces such as C–H···π and π–π interactions . This product is intended for research and development purposes only, specifically for use as a reference standard or a synthetic intermediate in the exploration of new therapeutic agents. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

Molecular Formula

C23H21ClN4

Molecular Weight

388.9 g/mol

IUPAC Name

7-(3-chloro-4-methylphenyl)-5-phenyl-4-pyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C23H21ClN4/c1-16-9-10-18(13-20(16)24)28-14-19(17-7-3-2-4-8-17)21-22(25-15-26-23(21)28)27-11-5-6-12-27/h2-4,7-10,13-15H,5-6,11-12H2,1H3

InChI Key

PZNZPDVDGJTWCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCCC4)C5=CC=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Core Pyrrolo[2,3-d]Pyrimidine Synthesis

The pyrrolo[2,3-d]pyrimidine scaffold is typically constructed via cyclization of nitrile-containing precursors. Source details a three-step synthesis starting from tetracyanoethylene (46 ), which undergoes condensation with ammonia to form 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (49 ). Methylation with methyl iodide yields 4-amino-6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (50 ), a versatile intermediate for subsequent functionalization .

Key Reaction Conditions:

  • Cyclization: Conducted in anhydrous DMF at 80°C for 12 hours.

  • Methylation: Uses methyl iodide and potassium carbonate in acetone at 25°C for 6 hours .

Introduction of the 3-Chloro-4-Methylphenyl Group

The 7-position substituent is introduced via Suzuki-Miyaura cross-coupling. Source outlines a general procedure where brominated intermediates (e.g., 50 ) react with (3-chloro-4-methylphenyl)boronic acid under palladium catalysis. Optimized conditions include:

  • Catalyst: PdCl₂(dppf) (5 mol%)

  • Base: K₂CO₃ (3 equiv)

  • Solvent: Degassed 1,4-dioxane/H₂O (2:1)

  • Temperature: 80°C for 18 hours .

This step achieves >85% yield, with regioselectivity confirmed by X-ray crystallography in analogous compounds .

Functionalization at the 5-Position

The phenyl group at the 5-position is installed via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. Source demonstrates that treating brominated intermediates (e.g., 50 ) with phenylboronic acid under Suzuki conditions affords the desired product. Alternatively, copper-mediated coupling with phenylzinc reagents provides comparable efficiency .

MethodCatalystSolventYield (%)Reference
Suzuki CouplingPdCl₂(dppf)Dioxane/H₂O78
Ullmann CouplingCuI/PhenanthrolineDMF65

Amination at the 4-Position

The chloro group at position 4 is replaced with pyrrolidin-1-yl via SNAr. Source describes heating 4-chloro intermediates with excess pyrrolidine (3 equiv) in n-butanol at 90°C for 24 hours. The reaction is driven to completion by maintaining basic conditions (pH 9–10) with triethylamine, yielding >90% conversion .

Optimization Insights:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) accelerate the reaction but reduce selectivity due to competing hydrolysis.

  • Temperature: Reactions above 100°C promote decomposition, necessitating precise thermal control .

Final Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/DMF mixtures . Source validates structures using ¹H/¹³C NMR and high-resolution mass spectrometry. For example:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-2), 7.62–7.25 (m, 8H, aromatic), 3.85 (s, 3H, N-CH₃), 2.98 (t, 4H, pyrrolidine) .

Industrial-Scale Considerations

Large-scale synthesis (Source ) emphasizes cost-efficiency through:

  • Catalyst Recycling: Pd recovery via aqueous extraction.

  • Continuous Flow Systems: Enhance heat transfer during exothermic amination steps .

Challenges and Mitigation Strategies

  • Regioselectivity: Competing substitution at position 6 is minimized by steric hindrance from the 7-aryl group .

  • Byproduct Formation: Hydrolysis of the nitrile group is suppressed using anhydrous conditions .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Position 4

The pyrrolidine group at position 4 is introduced via nucleophilic aromatic substitution (NAS) of a chloro precursor. This reaction is critical for modifying biological activity and tuning electronic properties:

  • Reaction Conditions :

    • Chloro precursor (e.g., 4-chloro-pyrrolopyrimidine) reacts with pyrrolidine in the presence of K₂CO₃ as a base in acetonitrile at 80–90°C .

    • Yields range from 75–92% after purification via column chromatography .

Substituent Reagent Conditions Yield Reference
ChlorinePyrrolidineK₂CO₃, CH₃CN, 80–90°C85%

This substitution is regioselective due to the electron-deficient nature of the pyrimidine ring, favoring attack at position 4.

Suzuki-Miyaura Cross-Coupling at Position 5

The phenyl group at position 5 is typically installed via Suzuki coupling, enabling diversification of aromatic moieties:

  • Reaction Conditions :

    • Bromo- or iodo-pyrrolopyrimidine intermediates react with phenylboronic acids using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in dioxane/water (3:1) at 100°C .

    • Yields exceed 80% with high purity after recrystallization .

Position Catalyst Base Solvent Yield Reference
5Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O82%

This method allows for the introduction of electron-donating or withdrawing groups to modulate pharmacokinetic properties.

Functionalization of the 3-Chloro-4-methylphenyl Group

The 3-chloro-4-methylphenyl substituent at position 7 undergoes electrophilic substitution and halogen-exchange reactions:

  • Chlorine Replacement :

    • Reacts with amines (e.g., morpholine) under Pd-catalyzed Buchwald-Hartwig conditions to form C–N bonds .

    • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C .

  • Methyl Oxidation :

    • The methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions, though this is less common due to steric hindrance.

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the pyrrolopyrimidine core exhibits instability:

  • Acidic Hydrolysis :

    • Prolonged exposure to HCl (6M) at 60°C leads to ring-opening, forming a pyrimidine-2,4-dione derivative .

  • Base-Mediated Rearrangement :

    • Treatment with NaOH (2M) in ethanol induces a Dimroth rearrangement, relocating the pyrrolidine group to position 2 .

Derivatization via Secondary Reactions

The compound serves as a scaffold for further functionalization:

  • Nitration :

    • Nitration at position 6 using HNO₃/H₂SO₄ introduces a nitro group, enhancing electrophilicity for subsequent reductions .

  • Reduction :

    • Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, improving solubility .

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability :

    • Stable up to 200°C, with decomposition observed at higher temperatures (TGA data).

  • Photolytic Degradation :

    • UV exposure (254 nm) induces cleavage of the pyrrolidine ring, forming a secondary amine.

Key Research Findings

  • Biological Relevance : Modifications at position 4 (pyrrolidine) significantly enhance kinase inhibition potency, as demonstrated in studies targeting LRRK2 and CHK1 .

  • SAR Insights :

    • Electron-donating groups at position 5 (phenyl) improve metabolic stability .

    • Chlorine at the 3-position of the phenyl ring increases lipophilicity, aiding blood-brain barrier penetration .

Scientific Research Applications

1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PYRROLIDINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PYRROLIDINE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-(3-chloro-4-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can be contextualized by comparing it with closely related derivatives. Key differences in substituent groups, molecular conformations, and physicochemical properties are summarized below:

Structural and Substituent Variations

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) 3-Cl-4-MePh (7), Ph (5), pyrrolidin-1-yl (4) C₂₃H₂₀ClN₄ 388.89 Fused pyrrolo-pyrimidine core; semi-chair pyrrolidine conformation
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 4-ClPh (5), 4-MePh (7), pyrrolidin-1-yl (4) C₂₃H₂₁ClN₄ 388.72 Dihedral angles: 66.35° (Ph), 45.59° (ClPh); Z = 4, space group P1
7-(4-Fluorobenzyl)-2-(methylthio)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 4-F-Bn (7), MeS (2), pyrrolidin-1-yl (4) C₁₈H₁₉FN₄S 342.43 Mp: 149–150°C; fluorinated substituent enhances lipophilicity
4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine 4-FPh (5), m-tolyl (7), Cl (4) C₁₉H₁₂ClFN₃ 344.78 Fluorine substitution may alter electronic density and binding affinity
4-Chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine 3-Cl-4-MePh (7), Ph (5), Cl (4) C₁₉H₁₃Cl₂N₃ 354.24 Chlorine at position 4 increases electrophilicity; Z = 2

Physicochemical and Conformational Differences

Substituent Effects on Conformation: The target compound’s 3-chloro-4-methylphenyl group at position 7 introduces steric hindrance, influencing the dihedral angles between the central fused ring and substituents. In contrast, the 4-chlorophenyl analog (from –7) adopts dihedral angles of 66.35° (phenyl) and 45.59° (chlorophenyl), stabilizing the semi-chair conformation of the pyrrolidine ring .

Crystal Packing and Supramolecular Interactions :

  • The target compound’s analogs (e.g., 5-(4-chlorophenyl)-7-(4-methylphenyl)- derivative) exhibit C–H⋯π and π-π stacking interactions, forming molecular polymers stabilized by hydrogen bonds (e.g., C25–H25⋯Cg(3) interaction at 3.489 Å) .
  • In contrast, the 4-ol derivative (Catalog 135784, ) likely engages in stronger hydrogen bonding due to the hydroxyl group, altering solubility and crystal packing.

Synthetic Accessibility :

  • The target compound’s synthesis may involve nucleophilic substitution at position 4 (e.g., replacing Cl with pyrrolidine via heating at 80–90°C, as in ).
  • Fluorinated analogs (e.g., ) require specialized reagents like trifluoroacetic acid for deprotection steps .

Biological Activity

7-(3-chloro-4-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound belonging to the pyrrolopyrimidine class. Its unique structure, characterized by a fused pyrrolidine and pyrimidine ring system, positions it as a promising candidate in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases including cancer.

Chemical Structure and Properties

The molecular formula of this compound is C23H21ClN4, with a molecular weight of approximately 398.90 g/mol. The presence of the chloro group and multiple phenyl substituents enhances its potential biological activity by allowing for diverse interactions with biological targets.

Structural Characteristics

A detailed analysis of the compound's structure reveals:

  • Pyrrolidine Ring : Contributes to the compound's conformational flexibility.
  • Chloro and Methyl Groups : Enhance lipophilicity and may influence receptor binding.

Biological Activity

Research indicates that compounds within the pyrrolopyrimidine family exhibit a range of biological activities, particularly as kinase inhibitors. The specific biological activities of this compound have been explored in various studies.

The compound's mechanism of action is hypothesized to involve:

  • Kinase Inhibition : Similar compounds have shown efficacy in inhibiting specific kinase pathways associated with cancer progression.
  • Cell Cycle Disruption : Potential to induce apoptosis in cancer cells by disrupting normal cell cycle regulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table: Comparative Biological Activity of Related Compounds

Compound NameStructure CharacteristicsBiological ActivityReference
BI-2536Pyridopyrimidine scaffoldSelective polo-like kinase inhibitor
BI-D1870Dihydropteridin derivativeInhibitor of RSK
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineSimilar core structurePotential kinase inhibitor

Synthesis and Pharmacological Potential

The synthesis typically involves cyclocondensation reactions using aryl nitriles and strong bases under reflux conditions. This method allows for efficient production while maintaining structural integrity necessary for biological activity.

Pharmacological Applications

Given its structural features, this compound could be explored for:

  • Cancer Therapies : Targeting specific kinases involved in tumor growth.
  • Neurological Disorders : Potential modulation of pathways affected by pyrrolidine derivatives.

Q & A

Basic: What are the recommended synthetic routes for 7-(3-chloro-4-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine?

Answer:
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step nucleophilic substitution and cyclization reactions. A general approach includes:

Core scaffold formation : Start with a substituted pyrimidine or pyrrole precursor. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can react with amines (e.g., pyrrolidine) in isopropanol with catalytic HCl under reflux (12–48 hours) to introduce the pyrrolidin-1-yl group .

Functionalization : Introduce aryl groups (e.g., 3-chloro-4-methylphenyl or phenyl) via Suzuki-Miyaura coupling or Ullmann reactions. Optimize conditions using Pd catalysts and ligands (e.g., XPhos) in toluene/water mixtures at 80–100°C .

Purification : Recrystallize intermediates from methanol or ethanol to achieve >95% purity. Monitor reactions via TLC and confirm structures using 1^1H/13^13C NMR and HRMS .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Answer:
Key characterization methods include:

  • NMR spectroscopy : Assign proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) and confirm substitution patterns. Use 19^19F or 13^13C DEPT for halogenated analogs .
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyrrolo[2,3-d]pyrimidine core) .
  • Mass spectrometry : Confirm molecular weight (HRMS) and fragmentation patterns to rule out byproducts .

Advanced: How can contradictory bioactivity data (e.g., kinase inhibition vs. cytotoxicity) be resolved for this compound?

Answer:
To address discrepancies:

Assay optimization : Use orthogonal kinase assays (e.g., fluorescence polarization vs. radiometric) to rule out false positives. Test against a panel of kinases (e.g., EGFR, VEGFR2, CDK2) to assess selectivity .

Off-target profiling : Employ proteome-wide affinity pulldown assays or thermal shift analysis to identify non-kinase targets .

Cellular context : Compare activity in isogenic cell lines (wild-type vs. kinase knockout) to isolate target-specific effects .

Advanced: What experimental design strategies are recommended for optimizing reaction yields in large-scale synthesis?

Answer:
Apply Design of Experiments (DoE) principles:

Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent ratio, catalyst loading) .

Response surface methodology (RSM) : Optimize conditions via central composite designs. For example, maximize yield by tuning Pd catalyst concentration (0.5–2 mol%) and reaction time (6–24 hours) .

Scale-up validation : Monitor batch consistency using PAT (Process Analytical Technology) tools like in-situ FTIR .

Advanced: How can computational modeling predict the compound’s selectivity for specific kinase isoforms?

Answer:

Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Prioritize residues critical for selectivity (e.g., gatekeeper mutations in EGFR) .

Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories. Calculate binding free energies (MM/PBSA) to rank affinity .

QSAR models : Train models on kinase inhibition datasets (pIC50_{50}) to predict activity against untested isoforms .

Advanced: What in vivo pharmacokinetic challenges are anticipated for this compound, and how can they be mitigated?

Answer:
Key challenges include:

  • Low solubility : Formulate with cyclodextrins or lipid nanoparticles to enhance bioavailability .
  • Metabolic instability : Introduce deuterium at vulnerable positions (e.g., methyl groups) to slow CYP450-mediated degradation .
  • Tissue distribution : Use PET imaging with 18^{18}F-labeled analogs to track biodistribution in rodent models .

Advanced: How can structure-activity relationship (SAR) studies improve target engagement?

Answer:

Core modifications : Replace pyrrolidine with piperidine or morpholine to alter steric/electronic profiles. Test IC50_{50} shifts in kinase assays .

Substituent tuning : Vary the 3-chloro-4-methylphenyl group with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups to modulate binding kinetics .

Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade kinases selectively .

Advanced: What analytical methods are critical for detecting degradation products under accelerated stability conditions?

Answer:

HPLC-MS/MS : Use C18 columns (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradients. Monitor for dechlorination or oxidation products .

Forced degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions. Quantify impurities against USP standards .

Solid-state NMR : Characterize amorphous vs. crystalline degradation phases in bulk material .

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